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molecular formula C13H15N B1606583 1-(3H-inden-1-yl)pyrrolidine CAS No. 31554-37-7

1-(3H-inden-1-yl)pyrrolidine

Cat. No. B1606583
M. Wt: 185.26 g/mol
InChI Key: ZPJURDXVHOYDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06268444B1

Procedure details

According to a modification of the procedure of Noland et al (Noland, W. E.; Kaneswaran, V. J. Org. Chem. 1981, 46, 1940-1944.), 1-indanone (25.0 g, 0.189 mol) and 50 mL of pyrrolidine which had been dried over 3A sieves were added to a 500 mL, 3-neck flask equipped with an overhead stirrer, Dean-Stark apparatus and condenser which was maintained under a dry N2 atmosphere. Benzene (200 mL dried over 4A sieves) was added and the solution was brought to reflux for 30 hours. At the end of this period 1H NMR analysis of a reaction aliquot indicated a 93:7 mole percent ratio of desired product to starting material. The bulk of the solvent was removed in vacuo and the crude dark product was distilled (6″ Vigreaux column) to give pure enamine as a light yellow oil (24.3 g, 0.132 mol) in 70 percent yield. This compound was both air and water sensitive and was transferred to the dry box upon distillation. Capillary GC analysis indicated a hexane solution of distillate to be of 99 area percent purity: bp=125-127° C. @ 2.0 mm, bp. lit=118-120° C. @ 1 mm;
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1>>[CH2:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:1]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)=[CH:2]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
had been dried over 3A sieves
ADDITION
Type
ADDITION
Details
were added to a 500 mL, 3-neck flask
CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
Dean-Stark apparatus and condenser which was maintained under a dry N2 atmosphere
ADDITION
Type
ADDITION
Details
Benzene (200 mL dried over 4A sieves) was added
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
At the end of this period 1H NMR analysis of a reaction

Outcomes

Product
Name
Type
product
Smiles
C1C=C(C2=CC=CC=C12)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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